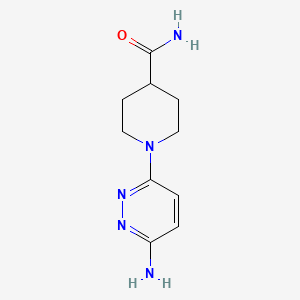
1-(6-氨基哒嗪-3-基)哌啶-4-甲酰胺
描述
1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C10H15N5O and its molecular weight is 221.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
哌啶衍生物已被用作抗癌剂。 例如,当乳腺癌细胞系用胡椒碱处理时,它导致Akt信号通路的抑制 .
抗病毒特性
这些化合物也因其抗病毒应用而被探索。 虽然没有发现关于1-(6-氨基哒嗪-3-基)哌啶-4-甲酰胺作为抗病毒剂的具体研究,但相关哌啶衍生物在该领域显示出前景 .
抗疟疾作用
哌啶衍生物对氯喹敏感和氯喹抗性株的恶性疟原虫表现出活性。 这表明它们在抗疟疾治疗中的潜在用途 .
抗菌和抗真菌用途
哌啶衍生物的抗菌和抗真菌特性使其成为治疗各种感染的候选药物 .
止痛和抗炎应用
神经保护作用
作用机制
Target of Action
The primary target of 1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes, making it a popular target for antibacterial agents .
Mode of Action
1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide interacts with its target, DNA gyrase, by inhibiting its activity . This inhibition prevents the supercoiling of DNA, which is necessary for replication and transcription processes. As a result, the bacterial cell cannot replicate or transcribe its DNA, leading to cell death .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication and transcription pathways. Without the ability to introduce negative supercoils into DNA, these processes are halted. This leads to the cessation of bacterial growth and proliferation .
Result of Action
The result of the action of 1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide is the inhibition of bacterial growth and proliferation. By inhibiting DNA gyrase, the compound prevents the supercoiling of DNA necessary for replication and transcription. This leads to the death of the bacterial cell .
生化分析
Biochemical Properties
1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. The pyridazine ring in its structure is characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity . These properties enable the compound to interact with various enzymes and proteins, potentially influencing their activity. For instance, the compound may interact with enzymes involved in metabolic pathways, such as glutaminase, which converts glutamine to glutamate . The nature of these interactions often involves hydrogen bonding and π-π stacking interactions, which can stabilize the enzyme-substrate complex and modulate enzyme activity.
Cellular Effects
1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide has been shown to affect various types of cells and cellular processes. Its influence on cell function includes modulation of cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can interact with protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate cell growth and survival . By inhibiting PKB, 1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide can alter cell signaling, leading to changes in gene expression and cellular metabolism. This can result in effects such as reduced cell proliferation and increased apoptosis in cancer cells.
Molecular Mechanism
The molecular mechanism of action of 1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyridazine ring allows it to form hydrogen bonds and π-π stacking interactions with target biomolecules . These interactions can inhibit enzymes such as protein kinase B by binding to their active sites and preventing substrate access . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide can change over time due to factors such as stability and degradation. The compound’s stability is influenced by its chemical structure, which can undergo degradation under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained inhibition of target enzymes and altered cellular metabolism.
Dosage Effects in Animal Models
The effects of 1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth in cancer models . At higher doses, toxic or adverse effects can occur, including potential damage to normal cells and tissues. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with enzymes such as glutaminase can influence the production of key metabolites like glutamate . These interactions can affect overall metabolic balance and contribute to the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of 1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide within cells and tissues are mediated by transporters and binding proteins. The compound’s physicochemical properties, such as its polarity and hydrogen-bonding capacity, influence its localization and accumulation in specific cellular compartments . These properties can affect the compound’s bioavailability and efficacy in targeting specific tissues or organs.
Subcellular Localization
1-(6-Aminopyridazin-3-yl)piperidine-4-carboxamide exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s interactions with target biomolecules and contribute to its overall biochemical effects.
属性
IUPAC Name |
1-(6-aminopyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c11-8-1-2-9(14-13-8)15-5-3-7(4-6-15)10(12)16/h1-2,7H,3-6H2,(H2,11,13)(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHOVNSIMBYHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


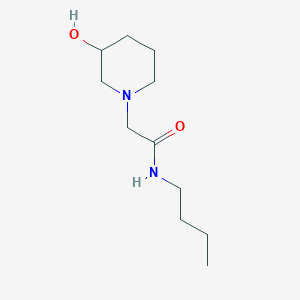
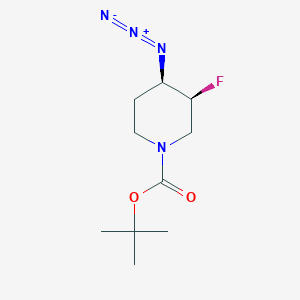
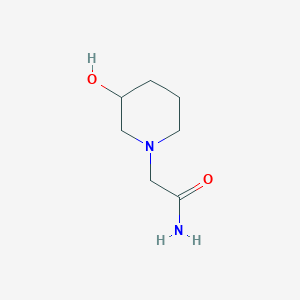
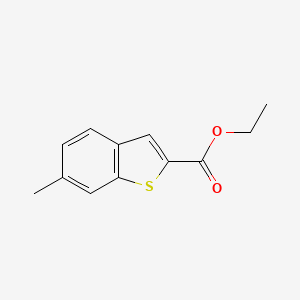
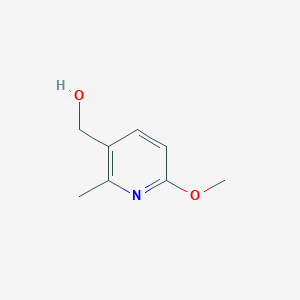

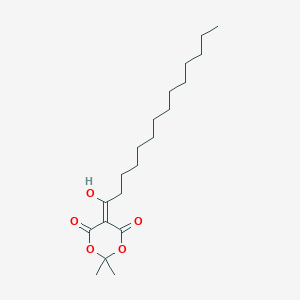
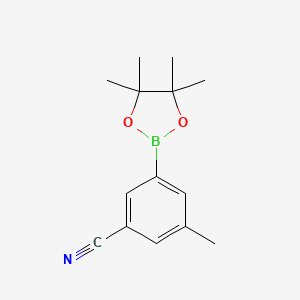
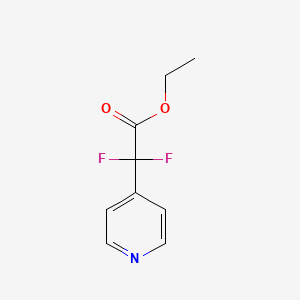
![Tert-butyl[(piperidin-4-yl)methyl]amine](/img/structure/B1488321.png)

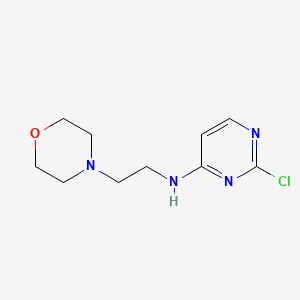

![Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1488328.png)
